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Compound of Interest

Compound Name: 1-Dodecyloxy-2-nitrobenzene

Cat. No.: B1581334 Get Quote

Introduction
1-Dodecyloxy-2-nitrobenzene, a key intermediate in organic synthesis and a component in

various chemical applications, demands thorough structural elucidation for its effective

utilization. This technical guide provides an in-depth analysis of the spectroscopic data for 1-
dodecyloxy-2-nitrobenzene, covering Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is

crucial for confirming the molecular structure and purity of the compound, which are critical

parameters for researchers, scientists, and professionals in drug development. This document

is structured to offer not just the data, but also the underlying scientific rationale for the

observed spectroscopic behavior, thereby providing a comprehensive understanding of the

molecule's characteristics.

Molecular Structure and Spectroscopic Correlation
The structural integrity of 1-dodecyloxy-2-nitrobenzene is unequivocally established through

the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the

structural puzzle, and their combined interpretation offers a self-validating system for the

compound's identity.

Figure 1: Chemical structure of 1-Dodecyloxy-2-nitrobenzene.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-dodecyloxy-2-nitrobenzene, both ¹H and ¹³C NMR spectra provide definitive

proof of its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. The electron-withdrawing nature of the nitro group and the ether linkage significantly

influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for 1-Dodecyloxy-2-nitrobenzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.82 dd 1H Ar-H

7.55 ddd 1H Ar-H

7.15 dd 1H Ar-H

7.07 ddd 1H Ar-H

4.12 t 2H -O-CH₂-

1.87 m 2H -O-CH₂-CH₂-

1.5 - 1.2 m 18H -(CH₂)₉-

0.88 t 3H -CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The downfield region of the spectrum (7.0-8.0 ppm) displays four distinct signals

corresponding to the four protons on the substituted benzene ring. The deshielding effect of the

nitro group is evident. The triplet at 4.12 ppm is characteristic of the methylene group directly

attached to the oxygen atom, deshielded by the electronegative oxygen. The aliphatic chain

protons appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl

group exhibiting a characteristic triplet at 0.88 ppm.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 1-Dodecyloxy-2-nitrobenzene

Chemical Shift (δ) ppm Assignment

151.7 Ar-C-O

140.7 Ar-C-NO₂

133.9 Ar-CH

125.5 Ar-CH

120.9 Ar-CH

114.9 Ar-CH

69.5 -O-CH₂-

31.9 -(CH₂)n-

29.6 -(CH₂)n-

29.5 -(CH₂)n-

29.3 -(CH₂)n-

29.1 -(CH₂)n-

26.0 -(CH₂)n-

22.7 -CH₂-CH₃

14.1 -CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The aromatic region shows six distinct signals, confirming the presence of a

substituted benzene ring. The carbons directly attached to the oxygen and the nitro group

appear at 151.7 ppm and 140.7 ppm, respectively. The signal at 69.5 ppm is assigned to the
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methylene carbon of the ether linkage. The remaining signals in the upfield region correspond

to the carbons of the dodecyl chain.

Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for 1-Dodecyloxy-2-nitrobenzene

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3050 Medium Aromatic C-H stretch

2924 Strong
Aliphatic C-H stretch

(asymmetric)

2854 Strong
Aliphatic C-H stretch

(symmetric)

1529 Strong Asymmetric NO₂ stretch

1352 Strong Symmetric NO₂ stretch

1260 Strong Aryl-O-C stretch (asymmetric)

1045 Medium Aryl-O-C stretch (symmetric)

748 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Data sourced from the Spectral Database for Organic Compounds (SDBS).
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Interpretation: The IR spectrum prominently displays the characteristic strong asymmetric and

symmetric stretching vibrations of the nitro group at 1529 cm⁻¹ and 1352 cm⁻¹, respectively.

The strong absorptions at 2924 cm⁻¹ and 2854 cm⁻¹ confirm the presence of the long aliphatic

dodecyl chain. The bands in the 1260-1045 cm⁻¹ region are indicative of the aryl-ether linkage.

The strong absorption at 748 cm⁻¹ is characteristic of the out-of-plane C-H bending for an

ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy
Figure 3: Standard workflow for IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Key Fragmentation Pathways: The electron ionization (EI) mass spectrum of 1-dodecyloxy-2-
nitrobenzene is expected to show a molecular ion peak ([M]⁺) at m/z 307. The fragmentation

pattern will be dominated by cleavage of the ether bond and fragmentation of the alkyl chain.

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron

removed (m/z = 307).

Loss of the Alkyl Chain: Cleavage of the C-O bond can lead to the formation of a dodecyl

cation ([C₁₂H₂₅]⁺) at m/z 169 or a 2-nitrophenoxy radical. The more stable fragment will be

observed.

Benzylic Cleavage: Although not a benzylic ether, cleavage alpha to the oxygen atom is a

common fragmentation pathway for ethers.

Alkyl Chain Fragmentation: The dodecyl chain will undergo characteristic fragmentation,

losing successive CₙH₂ₙ₊₁ fragments, leading to a series of peaks separated by 14 Da

(CH₂).

Nitro Group Fragmentation: Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or

fragment ions is also possible.
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Observed Fragments (from SDBS): The mass spectrum from SDBS shows a base peak at m/z

43, and other significant peaks at m/z 29, 41, 55, 57, 71, 85, 99, 113, 127, 141, and 155, which

are characteristic of the fragmentation of a long alkyl chain. The molecular ion at m/z 307 is

observed with low intensity.

Experimental Protocol: Mass Spectrometry
Figure 4: Standard workflow for mass spectrometry analysis.

Conclusion
The comprehensive spectroscopic analysis of 1-dodecyloxy-2-nitrobenzene presented in this

guide provides a robust and self-validating confirmation of its molecular structure. The ¹H and

¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the

presence of key functional groups (nitro, ether, aromatic ring, and alkyl chain), and the mass

spectrum corroborates the molecular weight and provides insight into the molecule's

fragmentation behavior. The detailed experimental protocols and interpretations serve as a

valuable resource for researchers and scientists, ensuring the reliable identification and quality

assessment of this important chemical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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